Mycobactin

描述

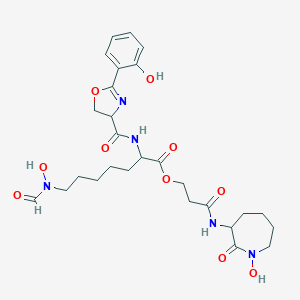

Structure

2D Structure

属性

CAS 编号 |

1400-46-0 |

|---|---|

分子式 |

C27H37N5O10 |

分子量 |

591.6 g/mol |

IUPAC 名称 |

[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate |

InChI |

InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36) |

InChI 键 |

NGQYHMUFXKSYFU-BWAHOGKJSA-N |

SMILES |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |

手性 SMILES |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O |

规范 SMILES |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |

同义词 |

mycobactin mycobactin (M) mycobactin S mycobactins |

产品来源 |

United States |

Mycobactin Biosynthesis Pathway

Overview of Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) Hybrid System

Mycobactin is assembled through a mixed NRPS-PKS hybrid system, which is characteristic of various bacterial secondary metabolite pathways bbk.ac.ukmdpi.comasm.orgresearchgate.net. This modular enzymatic complex is responsible for constructing the this compound framework by elongating a starter unit and incorporating various building blocks such as salicylate (B1505791) and modified lysine (B10760008) residues bbk.ac.ukmdpi.comnih.gov. The NRPS components typically incorporate amino acids, while PKS components are involved in the assembly of polyketide chains from acyl-CoA precursors asm.orgresearchgate.net. The integration of these two systems allows for the synthesis of complex molecules like this compound, which features both peptide and polyketide characteristics bbk.ac.ukasm.orgresearchgate.net. In this hybrid system, growing intermediates are covalently tethered to a carrier protein via a thioester linkage, often involving a phosphopantetheine (PPant) arm bbk.ac.uk.

The mbt Gene Cluster and Enzymatic Components

The genes encoding the enzymes for this compound biosynthesis are organized into two main gene clusters, mbt-1 and mbt-2, collectively known as the mbt gene cluster bbk.ac.ukresearchgate.netnih.govasm.org. This cluster comprises 14 essential genes, mbtA through mbtN bbk.ac.ukresearchgate.netucl.ac.uk. The mbt gene cluster is transcriptionally regulated by iron concentrations via the IdeR repressor pnas.org.

The mbt gene cluster is divided into two primary loci: mbt-1 (mbtA-mbtJ) and mbt-2 (mbtK-mbtN) bbk.ac.ukresearchgate.netnih.govasm.org. The mbt-1 cluster, a 24-kilobase genetic fragment, consists of 10 genes (mbtA to mbtJ) and is responsible for synthesizing the core structure of the this compound molecule, including the heterocyclic scaffold bbk.ac.ukresearchgate.netoup.comnih.govasm.org. The mbt-2 cluster, composed of four genes (mbtK to mbtN), is involved in incorporating the hydrophobic aliphatic side chain onto the this compound backbone, which contributes to the amphiphilic nature of mycobactins bbk.ac.ukresearchgate.netnih.govasm.orgpnas.orgresearchgate.net.

The functional roles of the genes within the mbt cluster are summarized in the table below:

| Gene | Proposed Functional Role in this compound Biosynthesis |

| mbtA | Salicyl-AMP ligase / salicyl-S-ArCP synthetase, initiates biosynthesis by activating salicylate bbk.ac.ukmdpi.comucl.ac.ukuniprot.org. |

| mbtB | Acyl carrier protein (ACP) and phenyloxazoline synthetase, accepts activated salicylate and participates in cyclization bbk.ac.ukmdpi.comasm.orgnih.govucl.ac.ukuniprot.orgCurrent time information in Regional Municipality of Niagara, CA.nih.govbham.ac.uk. |

| mbtC | Polyketide synthase (PKS), involved in backbone elongation by adding malonyl CoA residues researchgate.netnih.govasm.orgbham.ac.ukasm.org. |

| mbtD | Polyketide synthase (PKS), involved in backbone elongation by adding malonyl CoA residues researchgate.netnih.govasm.orgbham.ac.ukasm.orgasm.org. |

| mbtE | Nonribosomal peptide synthetase (NRPS), responsible for incorporating serine and lysine residues oup.comnih.govasm.orgnih.govbham.ac.ukasm.org. |

| mbtF | Nonribosomal peptide synthetase (NRPS), incorporates the terminal lysine unit nih.govasm.orgnih.govbham.ac.uk. |

| mbtG | Hydroxylase, catalyzes N6-hydroxylation of L-lysine researchgate.netnih.govasm.org. |

| mbtH | Plays a supporting role in the formation of soluble NRPS proteins like MbtB, MbtE, and MbtF bbk.ac.uk. |

| mbtI | Salicylate synthase, catalyzes the initial conversion of chorismate to salicylate bbk.ac.ukresearchgate.netmdpi.commdpi.comresearchgate.netnih.govasm.orgresearchgate.netkarger.commdpi.comuniprot.orgunimi.itresearchgate.netunipi.it. |

| mbtJ | Function not explicitly detailed in all sources, but part of mbt-1 core synthesis bbk.ac.ukresearchgate.netnih.govasm.org. |

| mbtK | Involved in transferring the acyl moiety to the core this compound bbk.ac.ukresearchgate.netnih.govasm.orgpnas.org. |

| mbtL | Acyl carrier protein, involved in forming acyl-S-ACP intermediates for the aliphatic chain nih.govasm.orguniprot.org. |

| mbtM | Fatty acyl-AMP ligase (FadD33), activates lipid molecules for this compound biosynthesis bbk.ac.ukresearchgate.netnih.govnih.govasm.orgkarger.com. |

| mbtN | Involved in acyl chain formation bbk.ac.ukresearchgate.netnih.govasm.orgpnas.org. |

Salicylate synthase (MbtI), encoded by the mbtI gene (Rv2386c in M. tuberculosis), is a key enzyme that catalyzes the initial step in this compound biosynthesis bbk.ac.ukresearchgate.netmdpi.commdpi.comresearchgate.netnih.govasm.orgresearchgate.netkarger.commdpi.comuniprot.orgunimi.itresearchgate.netunipi.it. MbtI is a magnesium-dependent enzyme that converts chorismate, a precursor from the shikimate pathway, into salicylate bbk.ac.ukkarger.commdpi.comuniprot.orgunimi.itresearchgate.netunipi.itnih.gov. This conversion occurs through a two-step reaction: chorismate is first isomerized to isochorismate, which is then converted to salicylate via the elimination of an enolpyruvyl side chain karger.comuniprot.orgunimi.itresearchgate.netnih.gov. At pH values below 7.5, isochorismate is the dominant product, while above this pH, MbtI directly converts chorismate to salicylate without significant accumulation of isochorismate nih.gov. MbtI's dual activity as an isochorismate synthase and an isochorismate pyruvate-lyase makes it a crucial starting point for the this compound pathway uniprot.orgresearchgate.net.

Salicyl-AMP ligase (MbtA), encoded by the mbtA gene, is a bifunctional enzyme that plays a pivotal role in the early stages of this compound synthesis bbk.ac.ukmdpi.comnih.govucl.ac.ukuniprot.orgkarger.comcuny.edu. MbtA initiates the biosynthesis of this compound through a two-step reaction mdpi.comucl.ac.ukuniprot.orgcuny.edu. The first step involves the ATP-dependent adenylation of salicylate to form a salicyl-adenosine monophosphate (Sal-AMP) intermediate bbk.ac.ukmdpi.comnih.govucl.ac.ukuniprot.orgcuny.edu. Following this activation, MbtA's bifunctional mechanism facilitates the transfer of this activated salicyl-AMP to the phosphopantetheinylation (PPant) domain of MbtB, an acyl carrier protein, forming a salicyl-S-acyl carrier protein (Salicyl-S-ArCP) thioester bbk.ac.ukmdpi.comnih.govucl.ac.ukuniprot.orgkarger.comcuny.edu. This dual activity of MbtA is essential for assembling the this compound peptide core bbk.ac.ukuniprot.org. MbtA's activity can also be reversibly regulated by acetylation on lysine 546, a process mediated by protein lysine acetyltransferase (Pat) and deacetyltransferase (DAc) enzymes bbk.ac.uknih.gov.

MbtB, an acyl carrier protein (ACP), is an integral component of the NRPS-PKS hybrid system involved in this compound biosynthesis bbk.ac.ukmdpi.comasm.orgnih.govucl.ac.uknih.govbham.ac.uk. Its primary function is to covalently tether the growing this compound intermediate via a thioester linkage to its phosphopantetheine (PPant) arm bbk.ac.ukasm.orgnih.gov. MbtB receives the activated salicylate moiety from MbtA, forming a salicyl-S-ACP intermediate asm.orgucl.ac.ukuniprot.orgnih.govkarger.com. Beyond accepting the initial salicylate, MbtB, along with MbtE and MbtF, forms part of the nonribosomal peptide synthetase components responsible for assembling the this compound backbone nih.govasm.orgnih.govbham.ac.uk. MbtB is also involved in the cyclization of oxazoline (B21484) and methyl-oxazoline rings within the this compound structure asm.orgucl.ac.uk.

Polyketide synthases (PKSs) MbtC and MbtD are crucial enzymes within the mbt gene cluster, participating in the elongation of the this compound backbone researchgate.netnih.govasm.orgbham.ac.ukasm.org. These enzymes are responsible for the addition of malonyl CoA residues to the growing this compound molecule nih.govasm.org. As PKS components, MbtC and MbtD work in conjunction with the NRPS enzymes (MbtB, MbtE, MbtF) to construct the complex mixed polyketide/nonribosomal peptide structure of this compound researchgate.netnih.govasm.org. They contain domains typical of PKSs, such as ketosynthase (KS) and acyltransferase (AT) domains, which facilitate the sequential condensation and modification of acyl precursors to form the polyketide portion of the siderophore asm.orgresearchgate.net.

Nonribosomal Peptide Synthetases (MbtB, MbtE, MbtF) in Peptide Assembly

Nonribosomal Peptide Synthetases (NRPSs) MbtB, MbtE, and MbtF are integral components of the this compound megasynthase, a hybrid NRPS-PKS system responsible for assembling the this compound backbone bbk.ac.uknih.govnih.govresearchgate.net. For these enzymes to be soluble and functional, they often require co-production with MbtH, an MbtH-like protein (MLP) that interacts with their adenylation (A) domains nih.govnih.govsmbb.mx.

The specific roles of these NRPSs in peptide assembly are defined by the substrate specificities of their adenylation domains:

MbtB acts as an acyl carrier protein (ACP) within the NRPS-PKS cluster bbk.ac.ukucl.ac.uk. The adenylating enzyme MbtA activates salicylic (B10762653) acid to salicyl-adenosine monophosphate (Sal-AMP) and then loads this intermediate onto the thiolation domain of MbtB. Subsequently, the MbtB-bound salicyl-thioester undergoes condensation with serine bbk.ac.ukucl.ac.uk. The A domain of MbtB shows a preference for L-Threonine (L-Thr) over L-Serine (L-Ser), suggesting its involvement in producing this compound derivatives containing β-methyl oxazoline rings nih.govresearchgate.net.

MbtE possesses an adenylation domain specific for N6-acyl-N6-hydroxy-L-Lysine (N6-acyl-N6-hydroxy-L-Lys) nih.govresearchgate.netasm.org.

MbtF contains an adenylation domain that is specific for N6-hydroxy-L-Lysine (N6-hydroxy-L-Lys) nih.govresearchgate.netasm.org.

Both MbtB and MbtE are activated through phosphopantetheinylation by the phosphopantetheinyl transferase (PPTase) PptT, a crucial post-translational modification for their activity nih.govplos.org.

Hydroxylase (MbtG) Activity

MbtG is a flavoprotein monooxygenase that plays a critical role in the final stages of this compound biosynthesis by catalyzing the N6-hydroxylation of L-Lysine (L-Lys) pnas.orgasm.orgpnas.org. This enzyme requires FAD and NADPH as cofactors for its catalytic activity pnas.org. MbtG can hydroxylate both free L-lysine and acylated lysine peptides, exhibiting a five-fold preference for acetylated lysine as a substrate pnas.org.

Initially, it was hypothesized that lysine hydroxylation by MbtG occurred early in the pathway ("hydroxylation first" model). However, recent lipidomic analyses and genetic studies suggest a "hydroxylation last" model, where peptide synthesis and acylation precede the hydroxylation step catalyzed by MbtG nih.govpnas.org. This revised understanding implies that deoxymycobactins are key intermediates in the pathway nih.govpnas.org. The essentiality of MbtG for this compound production and the growth of M. tuberculosis in iron-deficient media underscores its significance as a therapeutic target nih.gov.

Acyl Transferase (MbtK) Specificity

MbtK is an essential acyl transferase encoded within the mbt-2 gene cluster plos.orgnih.govnih.gov. Its primary function is to transfer a lipophilic aliphatic chain directly from a carrier protein (MbtL) to the ε-amino group of the lysine residue within the this compound core pnas.orgnih.govuniprot.org.

A key characteristic of MbtK is its exclusive specificity for acylation at the ε-amino position of lysine, with the α-amino group not being readily modified pnas.org. While its primary substrate is the lysine moiety of the this compound core, MbtK has also demonstrated the ability to acylate the δ-position of ornithine and transfer acyl chains onto gramicidin (B1672133) S in experimental settings pnas.org. MbtK exhibits a preference for long-chain acyl-CoA substrates, aligning with the lipophilic nature of the this compound molecule nih.gov. The indispensable role of MbtK in this compound biosynthesis makes it crucial for iron capture, both in vitro and in vivo nih.gov.

Dehydrogenase (MbtN) Function

MbtN, also known as FadE14, functions as a this compound/carboxythis compound dehydrogenase plos.orguniprot.orgepfl.ch. This enzyme catalyzes the dehydrogenation at the alpha-beta position of acyl-carrier protein (ACP)-bound acyl chains uniprot.orguniprot.org. This reaction is critical for introducing a double bond into the lipidic chain that will be incorporated into the this compound structure pnas.orguniprot.orguniprot.org.

The resulting unsaturated lipidic chain is subsequently transferred to the ε-amino group of the lysine residue in the this compound core by MbtK uniprot.orguniprot.org. Genetic studies have confirmed MbtN's essential role in introducing unsaturation; deletion of the mbtN gene leads to the exclusive production of saturated this compound and carboxythis compound forms plos.orgnih.gov. MbtN is considered a novel acyl-acyl carrier protein dehydrogenase, highlighting its unique role in this biosynthetic pathway pnas.org. Like MbtK, MbtN is encoded by the mbt-2 locus plos.org.

Other Key Enzymes: MbtM and Phosphopantetheinyl Transferase (PPTase)

Beyond the direct NRPS and PKS components, other enzymes play crucial roles in preparing and modifying the substrates for this compound assembly.

MbtM (FadD33) MbtM, also known as FadD33, is a fatty acyl-AMP ligase that activates the lipophilic acyl chains necessary for this compound biosynthesis bbk.ac.uknih.govuniprot.orguniprot.org. This enzyme catalyzes a two-step reaction: it converts medium- to long-chain aliphatic fatty acids into an acyl adenylate, which is subsequently loaded onto the phosphopantetheinylated acyl carrier protein MbtL nih.govuniprot.org. MbtM exhibits a strong substrate preference for longer chain fatty acids, particularly palmitic acid (C16), and operates via a Bi Uni Uni Bi ping-pong kinetic mechanism nih.gov. The activity of MbtM is subject to post-translational regulation through acetylation by protein lysine acetyltransferase (Pat) and deacetylation by MSMEG_5175 (DAc1) nih.govnih.gov.

Phosphopantetheinyl Transferase (PPTase) Phosphopantetheinyl transferases (PPTases) are essential enzymes that convert inactive apo carrier protein domains into their active holo forms by covalently attaching the 4′-phosphopantetheine (P-pant) moiety from Coenzyme A (CoA) to a conserved serine residue on the carrier protein bbk.ac.uknih.govplos.org. In the context of this compound biosynthesis, PptT is the specific Type II PPTase responsible for activating several components of the pathway nih.govplos.orgmdpi.com. PptT activates the NRPS components MbtB and MbtE, and is also inferred to activate MbtF and the polyketide synthase MbtD nih.gov. The critical role of PptT in activating these enzymes makes it essential for Mycobacterium tuberculosis growth in vitro and its persistence in murine models, highlighting its potential as a drug target plos.orgmdpi.comresearchgate.net.

Biosynthetic Intermediates and Reaction Steps

This compound biosynthesis is a highly coordinated process involving a mixed NRPS-PKS hybrid system encoded by 14 essential genes within the mbt gene cluster (mbtA-mbtN) bbk.ac.ukucl.ac.uk. The mbt-1 gene cluster (mbtA-mbtJ) is responsible for synthesizing the core heterocyclic scaffold, specifically the 2-hydroxyphenyloxazoline unit bbk.ac.uk. Subsequent modifications, including the addition of the terminal aliphatic residue to the salicyl-capped moiety, are carried out by enzymes encoded by the mbt-2 gene cluster (mbtK-mbtN) bbk.ac.uk.

The pathway involves several key intermediates and reaction steps. A recently proposed "hydroxylation last" model suggests that peptide synthesis and acylation of the this compound core occur before the final hydroxylation step catalyzed by MbtG nih.govpnas.org. This model is supported by the discovery of deoxymycobactins (DDMs) as actively regulated intermediates during iron starvation nih.govpnas.org.

Chorismate to Salicylic Acid Conversion

The initial and crucial step in this compound biosynthesis is the conversion of chorismate to salicylic acid acs.orgnih.govscispace.com. This transformation is catalyzed by MbtI, also known as Rv2386c or TrpE2, which functions as a salicylate synthase bbk.ac.ukacs.orgnih.govscispace.comoup.comnih.gov.

MbtI is a bifunctional enzyme capable of converting chorismate to salicylic acid, with isochorismate serving as a kinetically competent intermediate acs.orgnih.govscispace.com. The enzyme's activity is magnesium-dependent (Mg2+-dependent) acs.orgnih.gov. Interestingly, at pH values below 7.5, isochorismate is the predominant product, while at higher pH values, MbtI directly converts chorismate to salicylic acid without significant accumulation of isochorismate acs.orgnih.gov.

Following its synthesis, salicylic acid is activated by the adenylating enzyme MbtA. This activation occurs through an ATP-dependent two-step reaction, forming salicyl-adenosine monophosphate (Sal-AMP) bbk.ac.ukucl.ac.uknih.govasm.org. MbtA then acts as a bifunctional enzyme, loading the Sal-AMP onto the thiolation domain of MbtB, initiating the assembly of the this compound peptide core bbk.ac.ukucl.ac.ukasm.org.

Salicylate Activation and Salicyl-Adenosine Monophosphate (Sal-AMP) Formationbbk.ac.ukmdpi.commdpi.comnih.gov

The initial step in this compound biosynthesis involves the production and activation of salicylate. Chorismate, an intermediate from the aromatic shikimate pathway, is converted to salicylic acid by the magnesium-dependent salicylate synthase MbtI bbk.ac.ukmdpi.comnih.govnih.gov. MbtI is a bifunctional enzyme belonging to the chorismate-utilizing enzyme (CUE) family bbk.ac.uknih.gov.

Once synthesized, salicylic acid is activated by MbtA, a bifunctional adenylating enzyme bbk.ac.ukmdpi.comucl.ac.uknih.gov. MbtA catalyzes the conversion of salicylate to salicyl-adenosine monophosphate (Sal-AMP) at the expense of ATP bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This Sal-AMP intermediate is then loaded onto the phosphopantetheinylation (ppant) domain of MbtB, an acyl carrier protein (ACP) that is part of the NRPS-PKS cluster bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This two-step process, involving adenylation and subsequent transfer, is crucial for initiating this compound synthesis ucl.ac.ukmdpi.com.

Assembly of the 2-Hydroxyphenyloxazoline Scaffoldbbk.ac.ukmdpi.comresearchgate.net

Following the formation of the MbtB-bound salicyl-thioester, the 2-hydroxyphenyloxazoline nucleus, a core heterocyclic scaffold of mycobactins, is assembled ucl.ac.uktandfonline.commdpi.combham.ac.uk. This involves the condensation of the MbtB-bound salicyl-thioester with serine (or threonine), which is also attached to the C-terminal ppant site of MbtB, to form an amide ucl.ac.ukresearchgate.net. Subsequently, this amide undergoes cyclization, leading to the formation of the 2-hydroxyphenyloxazoline unit ucl.ac.uktandfonline.commdpi.com. The bimodular system comprising MbtA and MbtB is responsible for the development of this heterocyclic oxazoline segment ucl.ac.ukmdpi.com.

Sequential Addition of Amino Acids and Polyketide Unitsbbk.ac.ukmdpi.com

This compound biosynthesis is a mixed NRPS-PKS process. After the formation of the initial scaffold, amino acids and polyketide units are sequentially added to the growing this compound molecule bbk.ac.uktandfonline.com. The this compound megasynthase complex includes three non-ribosomal peptide synthetase (NRPS) members (MbtB, MbtE, and MbtF) and two polyketide synthase (PKS) members (MbtC and MbtD) tandfonline.com. These enzymes facilitate the elongation of a starting monomer, generating a growing intermediate that remains covalently tethered to the phosphopantetheine (PPant) arm of a carrier protein via a thioester linkage tandfonline.com. For instance, MbtB and MbtE are involved in attaching serine and lysine residues, while MbtC and MbtD contribute malonyl CoA residues mdpi.com. MbtH plays a supporting role as a chaperone, aiding in the expression of soluble NRPS proteins tandfonline.com.

Aliphatic Residue Addition and Tail Modifications, Including Unsaturationbbk.ac.ukmdpi.comresearchgate.netwikipedia.org

A key feature of mycobactins is the variability of their aliphatic tails, which influences their localization (membrane-associated or water-soluble) nih.govnih.gov. The addition of the terminal aliphatic residue to the salicyl-capped moiety is carried out by enzymes encoded by the mbt-2 gene cluster, specifically MbtK-MbtN bbk.ac.ukpnas.org.

Acylation of a central N-hydroxylysine residue occurs with long-chain fatty acids to generate membrane-associated mycobactins or with short-chain dicarboxylic acids to form water-soluble carboxymycobactins nih.govnih.gov. MbtK is identified as a GCN5-related N-acetyl-transferase (GNAT) that transfers the long-chain fatty acid onto the this compound core nih.govpnas.orgplos.org.

Furthermore, unsaturation can be introduced into the lipidic chain. This unsaturation, often a cis double bond conjugated to a carbonyl group, is highly characteristic of mycobactins pnas.orgplos.org. A novel acyl-acyl carrier protein (ACP) dehydrogenase, MbtN (also known as FadE14), is responsible for introducing this unsaturation into the fatty acids destined for this compound incorporation pnas.orgplos.orgresearchgate.net. MbtL (Rv1344) is an ACP protein that carries these lipid moieties researchgate.netuniprot.org.

Stereochemical Considerations in this compound Structurebbk.ac.ukmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3083702 mdpi.comresearchgate.netresearchgate.netnih.gov |

| Salicylic Acid | 338 wikipedia.org |

| Salicylate | 54675850 nih.govbiomolther.org |

| Salicyl-Adenosine Monophosphate (Sal-AMP) | 46931168 nih.gov |

| 2-Hydroxyphenyloxazoline | 101287 nih.gov |

| Chorismate | 647 |

| Adenosine (B11128) Triphosphate (ATP) | 5957 nih.gov |

| Pyrophosphate | 1089 uni.lu |

| Serine | 5959 |

| Lysine | 5950 |

| Malonyl-CoA | 643924 |

Note: PubChem CIDs for specific this compound variants (e.g., this compound S) may also exist, such as this compound S (CID 5282099). The CID for "2-Hydroxyphenyloxazoline" refers to a general structure that forms part of the this compound core nih.gov.

References: Chorismate | C10H10O6 | CID 647 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Chorismate (accessed Jun 12, 2025). nih.gov Adenosine triphosphate | C10H16N5O13P3 | CID 5957 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Adenosine-triphosphate (accessed Jun 12, 2025). uni.lu Diphosphate | O7P2-4 | CID 1089 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Diphosphate (accessed Jun 12, 2025). Serine | C3H7NO3 | CID 5959 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Serine (accessed Jun 12, 2025). L-Lysine | C6H14N2O2 | CID 5950 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/L-Lysine (accessed Jun 12, 2025). Malonyl-CoA | C24H38N7O19P3S | CID 643924 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Malonyl-CoA (accessed Jun 12, 2025).this compound is a crucial iron-chelating siderophore produced by Mycobacterium tuberculosis and other mycobacteria, essential for their survival and virulence in iron-deficient environments, such as within host macrophages. Its biosynthesis is a complex process carried out by a mixed nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid system encoded by the mbt gene cluster (mbtA-mbtN) bbk.ac.ukmdpi.comacs.org. This pathway is considered a promising target for developing new antitubercular agents bbk.ac.ukucl.ac.ukmdpi.comresearchgate.net.

The biosynthesis of this compound involves the assembly of various building blocks, including salicylate and modified lysine residues, which are synthesized by enzymes outside the main assembly chains and then covalently attached to specific domains of the NRPS-PKS enzymes bbk.ac.ukacs.org. The mbt gene cluster is divided into two loci: mbt-1 (mbtA-mbtJ), responsible for synthesizing the heterocyclic scaffold, and mbt-2 (mbtK-mbtN), involved in adding the terminal aliphatic residue bbk.ac.uk.

Salicylate Activation and Salicyl-Adenosine Monophosphate (Sal-AMP) Formationbbk.ac.ukmdpi.commdpi.comnih.gov

The initial step in this compound biosynthesis involves the production and activation of salicylate. Chorismate, an intermediate from the aromatic shikimate pathway, is converted to salicylic acid by the magnesium-dependent salicylate synthase MbtI bbk.ac.ukmdpi.comnih.govnih.gov. MbtI is a bifunctional enzyme belonging to the chorismate-utilizing enzyme (CUE) family bbk.ac.uknih.gov.

Once synthesized, salicylic acid is activated by MbtA, a bifunctional adenylating enzyme bbk.ac.ukmdpi.comucl.ac.uknih.gov. MbtA catalyzes the conversion of salicylate to salicyl-adenosine monophosphate (Sal-AMP) at the expense of ATP bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This Sal-AMP intermediate is then loaded onto the phosphopantetheinylation (ppant) domain of MbtB, an acyl carrier protein (ACP) that is part of the NRPS-PKS cluster bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This two-step process, involving adenylation and subsequent transfer, is crucial for initiating this compound synthesis ucl.ac.ukmdpi.com.

Assembly of the 2-Hydroxyphenyloxazoline Scaffoldbbk.ac.ukmdpi.comresearchgate.net

Following the formation of the MbtB-bound salicyl-thioester, the 2-hydroxyphenyloxazoline nucleus, a core heterocyclic scaffold of mycobactins, is assembled ucl.ac.uktandfonline.commdpi.combham.ac.uk. This involves the condensation of the MbtB-bound salicyl-thioester with serine (or threonine), which is also attached to the C-terminal ppant site of MbtB, to form an amide ucl.ac.ukresearchgate.net. Subsequently, this amide undergoes cyclization, leading to the formation of the 2-hydroxyphenyloxazoline unit ucl.ac.uktandfonline.commdpi.com. The bimodular system comprising MbtA and MbtB is responsible for the development of this heterocyclic oxazoline segment ucl.ac.ukmdpi.com.

Sequential Addition of Amino Acids and Polyketide Unitsbbk.ac.ukmdpi.com

This compound biosynthesis is a mixed NRPS-PKS process. After the formation of the initial scaffold, amino acids and polyketide units are sequentially added to the growing this compound molecule bbk.ac.uktandfonline.com. The this compound megasynthase complex includes three non-ribosomal peptide synthetase (NRPS) members (MbtB, MbtE, and MbtF) and two polyketide synthase (PKS) members (MbtC and MbtD) tandfonline.com. These enzymes facilitate the elongation of a starting monomer, generating a growing intermediate that remains covalently tethered to the phosphopantetheine (PPant) arm of a carrier protein via a thioester linkage tandfonline.com. For instance, MbtB and MbtE are involved in attaching serine and lysine residues, while MbtC and MbtD contribute malonyl CoA residues mdpi.com. MbtH plays a supporting role as a chaperone, aiding in the expression of soluble NRPS proteins tandfonline.com.

Aliphatic Residue Addition and Tail Modifications, Including Unsaturationbbk.ac.ukmdpi.comresearchgate.netwikipedia.org

A key feature of mycobactins is the variability of their aliphatic tails, which influences their localization (membrane-associated or water-soluble) nih.govnih.gov. The addition of the terminal aliphatic residue to the salicyl-capped moiety is carried out by enzymes encoded by the mbt-2 gene cluster, specifically MbtK-MbtN bbk.ac.ukpnas.org.

Acylation of a central N-hydroxylysine residue occurs with long-chain fatty acids to generate membrane-associated mycobactins or with short-chain dicarboxylic acids to form water-soluble carboxymycobactins nih.govnih.gov. MbtK is identified as a GCN5-related N-acetyl-transferase (GNAT) that transfers the long-chain fatty acid onto the this compound core nih.govpnas.orgplos.org.

Furthermore, unsaturation can be introduced into the lipidic chain. This unsaturation, often a cis double bond conjugated to a carbonyl group, is highly characteristic of mycobactins pnas.orgplos.org. A novel acyl-acyl carrier protein (ACP) dehydrogenase, MbtN (also known as FadE14), is responsible for introducing this unsaturation into the fatty acids destined for this compound incorporation pnas.orgplos.orgresearchgate.net. MbtL (Rv1344) is an ACP protein that carries these lipid moieties researchgate.netuniprot.org.

Genetic Regulation of Mycobactin Synthesis and Iron Homeostasis

Broader Regulatory Networks and Environmental Responses

Influence of Global Transcription Factors on Mycobactin Biosynthesis (e.g., EmbR)

Several global transcription factors govern this compound biosynthesis, primarily in response to iron availability and other host-related stresses.

IdeR and HupB: Iron-Responsive Regulators The iron-dependent regulator (IdeR) is a pivotal transcription factor that represses the transcription of this compound biosynthetic genes (mbt genes) under iron-replete conditions nih.govfrontiersin.orgnih.govresearchgate.netpnas.orgplos.org. In the presence of sufficient iron, IdeR forms a stable dimeric complex with Fe²⁺, which then binds to specific "IdeR boxes" in the promoter regions of the mbt genes, thereby blocking their transcription researchgate.net. Conversely, under iron-limiting conditions, the IdeR-Fe²⁺ complex cannot form, leading to the derepression of mbt genes and subsequent this compound synthesis nih.govfrontiersin.orgresearchgate.netpnas.orgplos.org.

EmbR: A Modulator of Hypoxic Response and Lipid Metabolism EmbR (Rv1267c) is a transcription factor belonging to the Streptomyces antibiotic regulatory proteins (SARP) family in M. tuberculosis. It is a key modulator of the hypoxic response and plays significant roles in cellular morphology, antibiotic resistance, and survival within the host asm.orgresearchgate.netnih.govnih.gov. While earlier studies suggested that the phosphorylation of EmbR by the serine/threonine kinase PknH upregulated the embCAB operon, more recent findings indicate that under normal growth conditions, EmbR is neither phosphorylated nor directly involved in ethambutol (B1671381) resistance through embCAB regulation asm.orgresearchgate.netnih.gov.

Transcriptomic analyses have revealed that EmbR significantly impacts gene expression, regulating 185 genes under hypoxic conditions compared to 116 genes during normoxia asm.org. Crucially, the deletion of embR leads to a notable reduction in the levels of various M. tuberculosis-specific lipids, including this compound, with this effect being particularly pronounced under hypoxic stress researchgate.netnih.gov. This suggests an indirect but critical role for EmbR in maintaining this compound levels, especially when the bacterium faces oxygen deprivation within the host.

ESX-3 System and Iron Homeostasis The ESX-3 secretion system is another critical component involved in iron homeostasis and this compound-mediated iron acquisition in mycobacteria frontiersin.orgnih.govfrontiersin.orgresearchgate.net. This system is known to be regulated by iron and zinc. Interestingly, the deletion of the esx3 locus in M. tuberculosis has been observed to increase the production of cell-associated this compound siderophores, highlighting a complex interplay between secretion systems and siderophore availability frontiersin.org.

The intricate regulatory network involving IdeR, HupB, and EmbR, alongside the ESX-3 system, ensures that M. tuberculosis can effectively sense and respond to varying iron concentrations, a vital aspect of its survival strategy within the host.

Table 1: Key Transcription Factors and Their Influence on this compound Biosynthesis

| Transcription Factor | Primary Function in this compound Regulation | Environmental Condition | Effect on this compound Synthesis | Relevant Genes/Operons |

| IdeR | Repressor of mbt genes | Iron-replete | Repression | mbt genes, hupB |

| IdeR | Derepression of mbt genes | Iron-limiting | Promotion | mbt genes, hupB |

| HupB | Promoter of mbt genes | Iron-limiting | Promotion | mbt genes, hupB |

| EmbR | Modulator of hypoxic response | Hypoxia | Indirectly affects this compound levels (reduction upon deletion) | Various virulence/lipid metabolism genes |

| DosR | Regulator of mbt operon expression | Low oxygen (hypoxia) | Expression (DosR-dependent) | mbtB, mbtI |

Modulation of this compound Pathway Gene Expression in Response to Host Environmental Stressors (e.g., Hypoxia, Acidic pH)

Mycobacterium tuberculosis exhibits a remarkable ability to survive for extended periods within the host by adapting to diverse and often hostile microenvironments, including those characterized by low oxygen (hypoxia), low pH, and nutrient scarcity nih.govplos.orgfrontiersin.orgacs.orgbiorxiv.orgnih.govfrontiersin.orgfrontiersin.org. The this compound biosynthesis pathway is significantly modulated in response to these stressors.

Response to Hypoxia Hypoxia is a critical host environmental stressor that M. tuberculosis encounters, particularly within granulomas biorxiv.orgnih.gov. This compound gene (mbt) operons are expressed during the adaptation to low oxygen conditions, and this expression is dependent on the DosR regulator nih.govplos.org. The DosR-DosS/DosT two-component regulatory system is central to mediating the adaptive response to hypoxia, regulating numerous genes, including those involved in this compound synthesis plos.org.

Response to Acidic pH The phagosomal environment within host macrophages becomes acidic, posing a significant challenge for M. tuberculosis acs.orgnih.govfrontiersin.org. Studies have shown that acidic pH can influence this compound synthesis. In Mycobacterium abscessus, acidic pH leads to the downregulation of this compound biosynthetic genes, as well as iron importer genes (irtA and irtB) and ESX-3 genes, which are crucial for this compound-mediated iron acquisition asm.org. This downregulation might be a strategic response, as low pH increases the solubility of transition metals like iron, potentially making them more accessible and reducing the immediate need for high-affinity siderophores, while also mitigating the risk of Fenton reaction-mediated reactive oxygen species (ROS) generation from excess intracellular iron asm.org.

M. tuberculosis employs several mechanisms to resist and adapt to acidic environments, including maintaining its intra-bacterial pH through membrane proteins, proton pumps, and ammonia (B1221849) production frontiersin.org. While M. paratuberculosis can circumvent its this compound requirement in certain acidic glucose-containing synthetic media, this phenomenon is attributed to the properties of the medium rather than an induction of endogenous this compound synthesis nih.gov. Furthermore, impaired this compound synthesis, such as in an mbtE mutant of M. tuberculosis, can affect cell wall permeability and weaken intracellular growth, making the bacterium more sensitive to acidic stress researchgate.net. This underscores the importance of this compound not only for iron acquisition but also for maintaining cellular integrity and resistance to environmental challenges.

The modulation of this compound pathway gene expression in response to hypoxia and acidic pH demonstrates the adaptive plasticity of mycobacteria, enabling them to secure essential iron and maintain cellular integrity in the dynamic and challenging host microenvironment.

Table 2: Modulation of this compound Gene Expression by Host Environmental Stressors

| Environmental Stressor | Effect on this compound Gene Expression | Specific Regulators/Mechanisms Involved | Research Findings/Details |

| Hypoxia (Low Oxygen) | Expressed, then progressively down-regulated (mbtB promoter) | DosR regulator | mbt operons expressed during adaptation to low oxygen, dependent on DosR. mbtB promoter active early in hypoxia, then decreases nih.govplos.orgplos.org. |

| Hypoxia (Low Oxygen) | Generally up-regulated, excluding mid-hypoxia | Not specified (overall response) | Genes for this compound biosynthesis generally up-regulated during hypoxia states and resuscitation biorxiv.org. |

| Acidic pH | Downregulation | Not specified (overall response) | Downregulation of this compound biosynthetic genes, irtA/B, and ESX-3 genes in M. abscessus asm.org. |

| Acidic pH | Increased sensitivity upon impairment | Cell wall permeability, mbtE mutant | Impaired this compound synthesis (e.g., mbtE mutant) affects cell wall permeability and increases sensitivity to acidic stress researchgate.net. |

Mycobactin Mediated Iron Acquisition Mechanism

Siderophore-Dependent Ferric Iron Chelation

Mycobactin functions as a siderophore, a small iron-chelating molecule, which is synthesized by mycobacteria under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from their surroundings. asm.orgontosight.aiopenmicrobiologyjournal.com

Mycobactins are characterized by a high affinity for ferric iron, enabling them to extract the metal ion from insoluble iron hydroxides and host iron-binding proteins asm.orgfrontiersin.orgresearchgate.netnih.gov. Structurally, mycobactins are hexadentate ligands with a tripodal architecture, featuring an ortho-hydroxy phenyl-oxazoline system, an acylated hydroxylysine residue esterified with a 3-hydroxybutyric acid unit, and a terminal cyclized hydroxylysine moiety forming a seven-membered lactam ring bbk.ac.uk. The iron-chelating ability is associated with two hydroxamic acids of the ε-N-hydroxylysines, the nitrogen of the oxazoline (B21484) ring, and the phenolate (B1203915) oxygen atom asm.org. While a formation constant of 10³⁰ M⁻¹ is often cited, direct measurements suggest a formation constant of approximately 4 × 10²⁶ M⁻¹ at pH 7 asm.org.

Upon binding ferric iron (Fe³⁺), this compound forms a stable ferric-mycobactin complex ontosight.aibbk.ac.ukontosight.ai. This complex is crucial as it neutralizes the Fe³⁺ cation and tethers it to this compound's lipid tail, a feature that promotes iron transport across the hydrophobic mycobacterial membranes pnas.org. The formation of this complex is a key step in making environmental iron available for cellular uptake. ontosight.ai

High-Affinity Binding of Ferric Iron by this compound

Interplay with Carboxythis compound in Iron Scavenging

Mycobacteria are unique in producing two distinct classes of siderophores: the lipophilic, cell-associated this compound and the water-soluble, secreted carboxythis compound frontiersin.orgopenmicrobiologyjournal.comnih.govmdpi.comasm.orgkarger.com. These two siderophores share a common core structure but differ primarily in the length of an alkyl substitution, with carboxythis compound having a shorter chain (2 to 9 carbons) and this compound a longer one (10 to 21 carbons), which dictates their solubility and localization frontiersin.orgopenmicrobiologyjournal.comasm.orgresearchgate.net.

Carboxythis compound, being water-soluble, is secreted into the extracellular environment openmicrobiologyjournal.comnih.govbbk.ac.ukasm.orgkarger.comresearchgate.netscispace.com. In this soluble form, it actively scavenges iron from the host's iron-containing proteins such as transferrin, lactoferrin, and ferritin, which tightly bind iron to limit its availability to pathogens frontiersin.orgopenmicrobiologyjournal.comnih.govbbk.ac.ukkarger.comscispace.com. This extracellular chelation is a critical first step in the mycobacterial iron acquisition strategy. frontiersin.orgopenmicrobiologyjournal.comnih.govbbk.ac.ukasm.orgkarger.comscispace.com

Following extracellular iron chelation, the ferric-carboxythis compound complex is believed to transfer its bound iron to the more lipophilic this compound, which remains associated with the mycobacterial cell wall or outer membrane frontiersin.orgresearchgate.netnih.govbbk.ac.ukasm.orgkarger.comresearchgate.net. This proposed iron transfer process is thought to involve the multifunctional protein HupB, which acts as a ferri-carboxythis compound receptor and facilitates the movement of ferric iron from the extracellular siderophore to this compound within the cell envelope frontiersin.orgresearchgate.netnih.govnih.govresearchgate.netnih.govasm.org.

Extracellular Iron Chelation by Soluble Carboxythis compound

This compound Transport Across Mycobacterial Envelopes

The transport of this compound and its iron complex across the complex mycobacterial cell envelope is a multi-step process involving specific protein systems ontosight.aibiorxiv.org.

This compound and carboxythis compound are exported across the inner membrane by Mycobacterial membrane protein Large (MmpL) and Mycobacterial membrane protein Small (MmpS) proteins, specifically MmpL4/MmpS4 and MmpL5/MmpS5 mdpi.comscispace.comresearchgate.netbiorxiv.orgplos.org. Once the ferric-mycobactin complex is formed, it is transported across the outer membrane and into the periplasmic space ontosight.ai. Subsequently, the iron is shuttled through the periplasmic space to the inner membrane mdpi.com. The iron-regulated ABC transporter IrtAB (Iron-regulated transporter A/B), localized on the cytoplasmic membrane, mediates the internalization of iron into the cytoplasm frontiersin.orgontosight.aimdpi.comkarger.comresearchgate.netasm.orgbiorxiv.orgresearchgate.net. This process involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the FAD-dependent reductase activity of the IrtA protein, allowing for the release of iron from the this compound molecule for cellular utilization frontiersin.orgontosight.aiasm.org. This compound itself remains associated with the cell envelope, likely to be recycled nih.govkarger.combiorxiv.org. Additionally, this compound has been implicated in iron transport via extracellular membrane vesicles (MVs), which can scavenge iron and deliver it to the bacterium frontiersin.orgnih.govasm.orgresearchgate.netnih.gov.

Localization and Association with the Mycobacterial Cell Wall and Outer Membrane

This compound, due to its long alkyl chain, is highly hydrophobic and is primarily restricted to the mycobacterial cell envelope, including the cell wall and outer membrane frontiersin.orgasm.orgopenmicrobiologyjournal.compnas.org. This strategic localization allows this compound to efficiently chelate ferric iron (Fe³⁺) from insoluble hydroxides and host iron-binding proteins like transferrin, lactoferrin, and ferritin frontiersin.orgasm.orgmdpi.comopenmicrobiologyjournal.com. The cell wall of mycobacteria is particularly rigid and lipid-rich, necessitating specialized mechanisms for iron uptake asm.org. Carboxythis compound, a water-soluble secreted form of siderophore, can transfer chelated Fe³⁺ to this compound on the cell surface frontiersin.orgasm.org. This transfer process involves the multifunctional protein HupB, which is found on the cell surface and can bind carboxythis compound, facilitating the direct transfer of iron to this compound frontiersin.orgasm.orgresearchgate.netresearchgate.net.

Role of Mycobacterial Membrane Protein Large (MmpL) and Small (MmpS) Systems in Siderophore Export

While this compound is primarily cell-associated, its soluble counterpart, carboxythis compound, is actively secreted into the extracellular environment to scavenge iron frontiersin.orgasm.orgmdpi.comnih.gov. This export of carboxythis compound is facilitated by the inner-membrane RND transporters, specifically the Mycobacterial Membrane Protein Large (MmpL) systems, MmpL4 and MmpL5, in association with their periplasmic adaptor proteins, MmpS4 and MmpS5 frontiersin.orgasm.orgmdpi.comnih.govresearchgate.net. This MmpS/MmpL complex is crucial for the efflux of siderophores across the inner membrane researchgate.net. The recycling and export of desferrated carboxythis compound are critical for bacterial survival, highlighting these export proteins as potential drug targets frontiersin.orgmdpi.com.

Periplasmic-Binding Proteins (e.g., FecB, FecB2) in Siderophore Shuttle

After iron is chelated by siderophores in the extracellular environment, it needs to be transported across the mycobacterial cell envelope. Periplasmic-binding proteins (PBPs) like FecB and FecB2 are hypothesized to play a role in shuttling ferric-siderophores, such as ferric-carboxythis compound (Fe-cMB), from the cell wall environment to the periplasmic side of the inner membrane researchgate.netnih.govresearchgate.net. Research indicates that FecB has a high affinity for Fe-cMB, suggesting its involvement in transporting these complexes across the periplasmic space researchgate.netplos.org. While both FecB and FecB2 can bind heme, only FecB has been shown to bind ferric-carboxythis compound, placing it in the siderophore-dependent iron acquisition pathway plos.org.

ATP-Binding Cassette (ABC) Transporters (e.g., IrtA/IrtB) for Inner Membrane Passage

The final step of iron import into the cytoplasm involves ATP-Binding Cassette (ABC) transporters. The IrtAB complex (Iron-regulated transporter A and B) is a heterodimeric inner membrane transporter that mediates the internalization of iron-bound carboxythis compound into the cytoplasm frontiersin.orgasm.orgmdpi.comnih.govuniprot.orgsciencedaily.cominnovations-report.com. IrtAB is a unique transporter that couples the import of Fe³⁺-carboxythis compound with iron assimilation frontiersin.org. The IrtA subunit possesses an N-terminal domain with flavin reductase activity, which is responsible for reducing Fe³⁺ to Fe²⁺, thereby facilitating the release of iron from imported carboxythis compound and membrane-associated this compound for subsequent utilization frontiersin.orgasm.orguniprot.orgsciencedaily.cominnovations-report.com. The disruption of IrtAB significantly impairs M. tuberculosis proliferation, underscoring its essential role in iron uptake frontiersin.org.

Functional Linkage to the Esx-3 Secretion System in Iron Acquisition

The Esx-3 (Type VII) secretion system is another critical component in this compound-mediated iron acquisition in mycobacteria frontiersin.orgpnas.orgasm.orgplos.orgpnas.orgresearchgate.net. Mycobacterium tuberculosis strains lacking Esx-3 are defective in acquiring iron, even though they can synthesize this compound pnas.orgasm.org. This system is essential for growth under iron-deprived conditions and is involved in the optimal utilization of iron bound to mycobactins pnas.orgasm.orgplos.org. While the precise function of Esx-3 proteins in iron uptake remains under investigation, it is known that Esx-3 facilitates the secretion of specific proteins, including PE5-PPE4, which are crucial for siderophore-mediated iron acquisition pnas.org. Esx-3's role extends to maintaining iron and zinc homeostasis, and its expression is regulated by iron and zinc concentrations plos.orgresearchgate.net.

Role of HupB Protein in Iron Uptake and Transport

The HupB protein, a nucleoid-associated protein, plays a dual role in mycobacterial iron homeostasis. It acts as a positive regulator of siderophore synthesis by activating the transcription of mbt genes involved in this compound biosynthesis frontiersin.orgasm.orgmdpi.comresearchgate.netkarger.comnih.gov. Additionally, HupB is found on the cell surface, where it functions as a receptor for ferric-carboxythis compound frontiersin.orgasm.orgresearchgate.netresearchgate.net. It mediates the transfer of Fe³⁺ from extracellular carboxythis compound to the membrane-bound this compound frontiersin.orgasm.orgresearchgate.netresearchgate.net. Studies have shown that HupB binds both ferri-carboxythis compound and ferri-mycobactin, with a higher affinity for ferri-mycobactin, suggesting its direct involvement in the iron transfer process within the cell envelope researchgate.netresearchgate.netuniprot.org. The absence of HupB significantly reduces siderophore production and impairs the pathogen's ability to survive in macrophages asm.orgmdpi.comresearchgate.netnih.govuniprot.org.

Intracellular Iron Release and Siderophore Recycling

Once the iron-mycobactin complex is transported into the bacterial cell, the iron needs to be released for metabolic utilization ontosight.aisciencedaily.cominnovations-report.com. The IrtAB transporter, in addition to its import function, possesses the ability to modify the iron bound to this compound, facilitating its release inside the cell sciencedaily.cominnovations-report.com. Specifically, the cytosolic amino-terminal domain of IrtA acts as a flavin reductase, reducing Fe³⁺ to Fe²⁺, which effectively dissociates the iron from the imported carboxythis compound and from membrane-associated this compound frontiersin.org. This reduction is crucial for making the iron available for various intracellular processes asm.orguniprot.org. After iron is released, the deferrated this compound and carboxythis compound are recycled and exported back to the extracellular environment to continue the iron scavenging process frontiersin.orgmdpi.comnih.gov. The recycling of desferrated carboxythis compound, particularly through the MmpS4/L4 and MmpS5/L5 complex, is vital for bacterial survival mdpi.com. Failure to export these deferrated siderophores can lead to their intracellular accumulation, which is detrimental to the mycobacterium frontiersin.orgmdpi.com. The protein ViuB (this compound utilization protein) is also thought to be involved in the intracellular removal of iron from the iron-mycobactin complex epfl.ch.

Mycobactin S Role in Mycobacterial Virulence and Pathogenesis

Essentiality for Mycobacterium tuberculosis Growth and Survival in Host Environments

M. tuberculosis relies heavily on mycobactin and its water-soluble counterpart, carboxythis compound, to scavenge non-heme iron from the host plos.orgoup.com. Iron is an essential micronutrient for bacterial growth, DNA synthesis, and respiration, and its availability significantly impacts the outcome of tuberculosis infection plos.orgasm.org. The host actively limits iron availability as an innate immune defense mechanism researchgate.netnih.gov.

Studies have conclusively demonstrated the essentiality of this compound for M. tuberculosis growth and survival, both in vitro under iron-limiting conditions and in vivo within host macrophages and animal models plos.orgoup.comasm.orgnih.govresearchgate.netnih.gov. For instance, disruption of genes involved in this compound biosynthesis, such as mbtE or mbtB, renders M. tuberculosis unable to synthesize mycobactins, leading to attenuated growth in iron-deficient media and impaired replication in macrophages oup.comnih.govresearchgate.netnih.gov. A mutant lacking mbtK, an essential acyl transferase in this compound biosynthesis, showed significantly reduced iron scavenging and growth in vitro, and was attenuated for growth in mice, highlighting the non-redundant role of hydroxamate siderophores in virulence plos.org.

The importance of this compound is further underscored by the upregulation of mbt gene clusters, responsible for this compound biosynthesis, in M. tuberculosis when iron is scarce in the host oup.comdiva-portal.org. The secretion system Esx-3 is also required for this compound-mediated iron acquisition, and its absence impairs M. tuberculosis growth during macrophage infection pnas.org.

Table 1: Impact of this compound Biosynthesis Gene Disruption on M. tuberculosis Growth and Virulence

| Gene Disrupted | Effect on this compound Synthesis | Growth in Iron-Limited Media | Growth in Macrophages | Virulence in Animal Models | Source |

| mbtE | Ablated | Attenuated | Attenuated | Not specified in source | oup.com |

| mbtB | Interrupted all salicylate-derived siderophores | Restricted | Impaired | Not specified in source | nih.govresearchgate.netnih.gov |

| mbtK | Ablated all known forms of this compound | Markedly reduced | Attenuated | Attenuated in mice | plos.org |

Adaptation Mechanisms to Iron-Limited Host Niches

The mammalian host maintains a stringent iron-limited environment, with iron tightly bound to proteins like transferrin, lactoferrin, and ferritin asm.orgresearchgate.netnih.govasm.org. M. tuberculosis has evolved sophisticated mechanisms to overcome this iron restriction, primarily through its siderophore system asm.orgfrontiersin.orgnih.govopenmicrobiologyjournal.com.

This compound, a lipophilic molecule, is primarily associated with the bacterial cell envelope, while carboxythis compound is water-soluble and secreted extracellularly oup.comasm.orgasm.orgfrontiersin.org. This dual system allows M. tuberculosis to efficiently scavenge iron from both the immediate aqueous environment and host iron-binding proteins oup.comasm.orgfrontiersin.org. Carboxythis compound can chelate Fe³⁺ from host proteins and then transfer it to this compound on the cell surface asm.orgfrontiersin.org. The this compound-iron complex, being neutral and lipid-linked, is thought to facilitate iron transport across the mycobacterial membranes into the cytosol plos.org.

The iron-regulated protein HupB acts as a transcriptional activator for this compound biosynthesis and is essential for M. tuberculosis survival inside macrophages asm.orgfrontiersin.orgresearchgate.net. Furthermore, the irtAB genes, encoding an ABC transporter, are crucial for the efficient utilization of iron from Fe-carboxythis compound and for M. tuberculosis replication in human macrophages and mouse lungs asm.org. This highlights a complex, multi-component system for iron acquisition that is finely tuned to the iron-limited conditions encountered within the host asm.orgnih.gov.

Molecular Interactions with Host Macrophages and Immune Evasion

M. tuberculosis is an intracellular pathogen that primarily resides and replicates within macrophages diva-portal.orgd-nb.infonih.govfrontiersin.org. This compound plays a significant role in modulating macrophage functions to create a favorable niche for bacterial survival and immune evasion mdpi.com.

Upon phagocytosis, M. tuberculosis actively inhibits the maturation of the phagosome, preventing its fusion with late endosomes and lysosomes, thereby avoiding the acidic and hydrolytically competent phagolysosome mdpi.comnih.govmicrobiologyresearch.orgeuropa.euresearchgate.net. While various mycobacterial lipids and proteins contribute to this arrest, this compound's direct involvement in this specific process is indirectly linked through its role in iron acquisition and subsequent metabolic adaptations within the phagosome mdpi.comnih.gov. By limiting phagosome acidification, M. tuberculosis maintains conditions suitable for its survival and iron acquisition mdpi.com.

M. tuberculosis significantly modulates host macrophage lipid metabolism, leading to the accumulation of intracellular lipid bodies, often referred to as "foamy macrophages" diva-portal.orgmdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgasm.orgnih.govcssb-hamburg.deuzh.chfrontiersin.orgresearchgate.net. These lipid droplets (LDs) serve as a nutrient source and a niche for M. tuberculosis persistence, particularly during dormancy frontiersin.orgfrontiersin.orgasm.orguzh.ch.

This compound-iron complexes have been observed to accumulate with high selectivity in macrophage lipid droplets nih.gov. These this compound-targeted lipid droplets are found in direct contact with phagosomes, suggesting a mechanism for iron delivery to the bacteria within the phagosome nih.gov. This indicates that M. tuberculosis exploits endogenous macrophage mechanisms for lipid sorting and mobilization for its iron acquisition during infection nih.gov. The pathogen induces the expression of host lipid-sensing nuclear receptors like PPARγ and TR4, which promote lipid accumulation in macrophages by increasing the uptake of exogenous lipids via scavenger receptor CD36 researchgate.net.

Table 2: Key Host Factors and Their Modulation by M. tuberculosis Related to Lipid Metabolism

| Host Factor/Process | M. tuberculosis Modulation | Effect on M. tuberculosis | Source |

| Macrophage Lipid Droplets (LDs) | Induction and accumulation | Nutrient source, persistence niche, iron delivery via this compound-iron complexes | diva-portal.orgmdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgasm.orgnih.govcssb-hamburg.deuzh.chfrontiersin.orgnih.gov |

| PPARγ and TR4 Nuclear Receptors | Upregulation | Promote lipid accumulation, support intracellular survival | researchgate.net |

| CD36 Scavenger Receptor | Increased expression | Enhanced uptake of exogenous lipids | researchgate.net |

Emerging evidence suggests that mycobacterial extracellular vesicles (EVs) contribute to tuberculosis pathogenesis frontiersin.org. EVs released by M. tuberculosis influence cellular immune responses and can stimulate inflammation frontiersin.org. Notably, EVs produced by iron-limited M. tuberculosis are loaded with this compound and can support the growth of iron-deficient mycobacteria in vitro frontiersin.org. This suggests that this compound packed into EVs might be less susceptible to host defense mechanisms, such as sequestration by lipocalin, and thus more effective in delivering iron to M. tuberculosis in inflammatory contexts frontiersin.org. EVs also contain immune-modulating molecules, indicating a broader role in host-pathogen interaction beyond just iron delivery mdpi.com.

During intracellular macrophage interaction, M. tuberculosis undergoes significant metabolic reconfigurations to adapt to the nutrient-restricted and stressful phagosomal environment d-nb.infonih.govfrontiersin.org. While iron acquisition via this compound is a critical aspect of this adaptation, the pathogen also shifts its carbon metabolism to utilize host lipids, such as fatty acids and cholesterol, as primary energy sources d-nb.infofrontiersin.org. This metabolic flexibility, fueled by host lipids accumulated in foamy macrophages, enables M. tuberculosis to persist in a non-replicating, dormant state frontiersin.orgasm.orguzh.ch. The ability of this compound to efficiently scavenge iron, even from tightly bound host proteins, is integral to maintaining the necessary metabolic processes for survival within the macrophage researchgate.netasm.org.

Role of Mycobacterial Extracellular Vesicles (EVs) in this compound Delivery and Host Interaction

Contribution to Overall Intracellular Pathogenicity

Iron Acquisition as a Core Virulence Mechanism: Iron is an indispensable nutrient for mycobacterial growth and metabolism, but its availability is severely restricted within the host, especially inside macrophages, which employ nutritional immunity as a defense mechanism researchgate.netresearchgate.netnih.gov. Mycobactins are high-affinity, lipophilic siderophores that are crucial for scavenging ferric iron (Fe³⁺) from various host sources, including host iron-binding proteins like transferrin and lactoferrin, and from the intracellular iron pools of macrophages mdpi.comresearchgate.netuni.lunih.gov.

Mycobactins are considered intra-envelope molecules that cooperate with hydrophilic carboxymycobactins to access host iron. Research indicates that lipophilic mycobactins can directly acquire intracellular iron through a process involving lipid trafficking. They preferentially localize to macrophage lipid droplets, which then deliver the iron-mycobactin complex to phagosomes, ensuring the bacterium's access to this vital metal nih.gov. The synthesis of mycobactins is a highly regulated process, significantly upregulated under conditions of low iron availability in the host and within IFNγ-stimulated macrophages, underscoring their importance during infection nih.gov.

The critical contribution of mycobactins to intracellular survival has been rigorously demonstrated through genetic studies. Disruption of genes involved in this compound biosynthesis, such as mbtB or mbtE, leads to a profound attenuation of M. tuberculosis growth and virulence both in macrophages and in animal models researchgate.netuni.lunih.gov. For instance, an mbtE mutant of M. tuberculosis exhibits a severe defect in growth within human THP-1 macrophages compared to the parental strain, highlighting the essentiality of mycobactins for intracellular survival nih.gov.

Table 1: Intracellular Growth of M. tuberculosis Parental Strain vs. mbtE Mutant in THP-1 Macrophages (log₁₀ CFU)

| Day Post-Infection | M. tuberculosis Parental Strain (log₁₀ CFU) | mbtE Mutant (log₁₀ CFU) |

| 0 | 5.28 | 1.15 |

| 2 | 5.78 | 2.12 |

| 4 | 6.01 | 2.20 |

| 6 | 6.51 | 2.28 |

| 8 | 6.53 | 2.31 |

Furthermore, the ESX-3 secretion system is indispensable for the efficient utilization of this compound-bound iron, and its absence severely impairs mycobacterial growth during macrophage infection, even if mycobactins are synthesized. Recent findings also suggest that M. tuberculosis responds to iron limitation by increasing the production of extracellular vesicles (EVs) loaded with this compound, which can support the growth of iron-deficient mycobacteria, indicating a novel mechanism for iron acquisition and inter-bacterial communication within the host researchgate.net.

Support for Phagosome Maturation Arrest: While mycobactins primarily function in iron acquisition, their role indirectly supports other key intracellular survival strategies, such as the inhibition of phagosome maturation. Pathogenic mycobacteria are notorious for their ability to arrest phagosome maturation, preventing the fusion of the phagosome with lysosomes and thus avoiding the harsh, acidic, and hydrolytic environment of the phagolysosome. This arrested state creates a more favorable niche for mycobacterial replication.

Mycobactin As a Therapeutic Target

Rationale for Targeting Mycobactin Biosynthesis Pathways

The this compound biosynthesis pathway is an attractive target for antitubercular drug development due to its essentiality for pathogen viability in the host and its species-specificity.

Mycobacterium tuberculosis requires iron for fundamental cellular processes such as DNA synthesis, respiration, energy generation, enzymatic redox reactions, and protection against oxidative stress frontiersin.org. Within the iron-limited environment of host macrophages, Mtb relies on siderophores like this compound and carboxythis compound to acquire iron bbk.ac.ukucl.ac.ukpnas.orgasm.org. This compound, a salicyl-capped peptide, is synthesized under iron-stress conditions to meet the pathogen's iron demands bbk.ac.uknih.govacs.orgbbk.ac.uk. Impairment of this compound biosynthesis directly affects mycobacterial virulence and its ability to survive within the host bbk.ac.uk. Genetic studies have shown that deletion of genes within the mbt gene cluster, which encodes the enzymes responsible for this compound biosynthesis, leads to restricted growth of Mtb in iron-deficient conditions and a failure to grow in macrophage cell lines bbk.ac.ukpnas.org. This highlights the critical significance of the mbt gene cluster for Mtb's survival in iron-deprived environments bbk.ac.uk. The this compound megasynthase cluster comprises fourteen conditionally essential genes (mbtA-mbtN) that encode a mixed non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) system responsible for this compound biosynthesis ucl.ac.ukpnas.org.

A key advantage of targeting the this compound biosynthesis pathway is its absence in human hosts bbk.ac.uknih.govresearchgate.netmdpi.com. This species-specificity minimizes the risk of off-target effects and toxicity to human cells, making it a highly selective therapeutic strategy bbk.ac.uknih.govresearchgate.netmdpi.comunipi.it. Enzymes like salicylate (B1505791) synthase (MbtI) and salicyl-AMP ligase (MbtA), which are part of this pathway, have no human homologs nih.govfrontiersin.orgmdpi.com.

Essentiality of the Pathway for Pathogen Viability in Host

Strategies for Inhibition of this compound Biosynthesis Enzymes

Research efforts have focused on inhibiting specific enzymes within the this compound biosynthesis pathway to disrupt Mtb's iron acquisition. To date, four enzymes—MbtI, MbtA, MbtM, and PPTase—have been investigated as potential TB drug targets bbk.ac.ukmdpi.com.

Salicylate synthase (MbtI) catalyzes the first committed step in this compound synthesis, converting chorismate to salicylate via an isochorismate intermediate unipi.ituliege.be. Inhibition at this initial step effectively reduces the pathogenicity of Mtb in iron-stress conditions without causing host toxicity due to the absence of MbtI or its homologs in human cells bbk.ac.ukunipi.it.

Inhibitors of MbtI are broadly categorized into two classes: transition state (TS) analogs and non-transition state (Non-TS) analogs bbk.ac.uk. Researchers have developed series of aromatic inhibitors against MbtI, often mimicking the reaction intermediate, isochorismate uliege.bepdbj.orgnih.gov. Potent inhibitors have been identified, including 5-phenylfuran-2-carboxylic acid derivatives, which have shown significant enzyme inhibitory activity and promising antitubercular activity researchgate.netmdpi.comunipi.it. For instance, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e) exhibited strong MbtI inhibition (IC₅₀ = 11.2 µM) and antitubercular activity (MIC₉₉ = 32 µM against M. bovis BCG) researchgate.net. Another compound, 1f, showed an IC₅₀ of 12 µM against MbtI and an MIC₉₉ of 63 µM against mycobacterial growth in an iron-limiting medium mdpi.com. Structure-activity relationship (SAR) studies have highlighted the importance of hydrophobic substituents and side chains on the phenyl ring for improved potency and antimycobacterial activity mdpi.comuliege.bepdbj.orgnih.gov.

Table 1: Examples of Salicylate Synthase (MbtI) Inhibitors

| Compound Name / Type | Target Enzyme | IC₅₀ (µM) | MIC₉₉ (µM) (against M. bovis BCG) | Key Structural Feature | Reference |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e) | MbtI | 11.2 | 32 | Furan scaffold with cyano and isobutoxy substituents on phenyl ring | researchgate.net |

| Compound 1f | MbtI | 12 | 63 | Furan-based with side chain linked to phenyl moiety | mdpi.com |

| Compound 1a | MbtI | 5.3 (Kᵢ) | 156 | Furan scaffold | unipi.it |

Salicyl-AMP ligase (MbtA), encoded by the mbtA gene (Rv2384 in Mtb), is a bifunctional enzyme that catalyzes the initial and crucial step of this compound biosynthesis bbk.ac.uknih.govacs.orgfrontiersin.orgucl.ac.ukmdpi.com. MbtA activates salicylic (B10762653) acid, forming a salicyl-adenosine monophosphate (Salicyl-AMP) intermediate, and then transfers this intermediate onto the phosphopantetheinylation domain of MbtB, an acyl carrier protein bbk.ac.uknih.govacs.orgucl.ac.ukmdpi.comacs.org. MbtA-targeted antitubercular agents constitute the dominant class of this compound biosynthesis inhibitors bbk.ac.uknih.govbbk.ac.ukacs.org. The MbtA-MbtB bimodular system is essential for pathogenic mycobacteria to survive under iron-deficient conditions within host macrophages, making it a promising therapeutic target ucl.ac.ukmdpi.com.

The majority of MbtA inhibitors are nucleobase-modified adenosine (B11128) analogs that mimic the structure of the salicyl-AMP intermediate, thereby blocking enzyme activity bbk.ac.ukucl.ac.uk. A prime example is 5′-O-N-salicylsulfamoyl adenosine (Salicyl-AMS), which was designed as a salicyl-AMP mimetic inhibitor bbk.ac.uknih.govacs.orgasm.orgacs.orgresearchgate.netacs.orgnih.gov. Salicyl-AMS (also referred to as 5′-O-[N-(salicyl)sulfamoyl]adenosine) was the first biochemically confirmed inhibitor of siderophore biosynthesis, exhibiting significant MbtA inhibitory activity with a Kᵢ value of 10.7 ± 2.0 nM bbk.ac.uk. It acts as a potent, selective, tight-binding inhibitor of MbtA nih.govacs.org.

Salicyl-AMS has demonstrated remarkable antitubercular activity, particularly under iron-deprived conditions where this compound production is crucial for iron acquisition bbk.ac.uknih.govasm.org. It inhibits Mtb growth in vitro, with an MIC for M. tuberculosis H37Rv reported as 0.5 µg/ml in iron-depleted media asm.org. Despite some suboptimal pharmacokinetic profiles, in vivo studies in mouse models of tuberculosis have shown that salicyl-AMS monotherapy significantly reduced Mtb growth in the mouse lung, providing proof of concept for MbtA inhibition as an antimycobacterial strategy nih.govasm.org.

Further research has focused on developing analogs of Salicyl-AMS with improved properties. These rationally designed nucleoside inhibitors have explored various modifications, including bioisosteric replacements of the acyl phosphate (B84403) linker, modifications of the salicyl moiety, and alterations to the nucleobase domain bbk.ac.ukresearchgate.netacs.orgacs.org. For instance, a 2-phenyl-Sal-AMS derivative exhibited potent antitubercular activity with an MIC₉₉ of 0.049 µM under iron-deficient conditions acs.org. Other studies explored heterocyclic, cycloalkyl, alkyl, and aminoacyl replacements of the salicyl moiety, finding that a hydroxy group at the C-2 position was crucial for optimal activity, and substitution at C-4 was tolerated acs.org. Additionally, pyrazoline analogues that partially mimic this compound have been designed as MbtA inhibitors, demonstrating excellent in vivo pharmacokinetic profiles and efficient eradication of intracellularly surviving mycobacteria ucl.ac.uk.

Table 2: Examples of Salicyl-AMP Ligase (MbtA) Inhibitors

| Compound Name / Type | Target Enzyme | Kᵢ (nM) (for MbtA) | MIC₉₉ (µM) (against Mtb H37Rv) | Key Structural Feature | Reference |

| Salicyl-AMS | MbtA | 10.7 ± 2.0 | 0.5 µg/ml (in vitro, iron-depleted) asm.org | Salicyl-AMP mimic, nucleoside analog with sulfamoyl linkage | bbk.ac.uknih.govasm.org |

| 2-phenyl-Sal-AMS derivative | MbtA | Not specified | 0.049 (iron-deficient) | Nucleoside analog with phenyl substitution | acs.org |

| 4-fluoro derivative (Salicyl-AMS analog) | MbtA | Not specified | 0.098 (iron-limiting) | Salicyl-AMS analog with fluoro substitution at C-4 | acs.org |

| Pyrazoline analogues (e.g., compounds 44 and 49) | MbtA | Not specified | Not specified (intracellular killing demonstrated) | Partially mimic this compound structure | ucl.ac.uk |

Design of Salicyl-AMP Ligase (MbtA) Inhibitors

Structure-Activity Relationship (SAR) of MbtA Inhibitors

MbtA, a salicyl-AMP ligase, catalyzes the initial and critical step in this compound biosynthesis: the activation of salicylic acid to form salicyl-adenosine monophosphate (Sal-AMP) and its subsequent loading onto the phosphopantetheinylation domain of MbtB. uni.lufishersci.canih.govresearchgate.net Inhibitors targeting MbtA are a dominant class of this compound biosynthesis inhibitors due to MbtA's bifunctional nature and its essential role in bacterial growth and virulence. uni.lunih.govnih.govnih.govscience.gov

The prototype MbtA inhibitor is 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), which acts as a bisubstrate analog mimicking the intermediate acyl-adenylate. nih.govresearchgate.netnih.govscience.govciteab.com Extensive Structure-Activity Relationship (SAR) studies have explored modifications to the purine (B94841) nucleobase domain of Sal-AMS to enhance its antitubercular activity and pharmacokinetic profile. For instance, the 2-phenyl-Sal-AMS derivative (compound 26) demonstrated potent antitubercular activity, with a minimum inhibitory concentration (MIC99) of 0.049 µM under iron-deficient conditions. nih.gov Another analog, N-6-cyclopropyl-Sal-AMS (compound 16), showed a 64-fold improvement in activity under iron-deficient conditions compared to iron-replete conditions, aligning with its designed mechanism of action. nih.gov

Further rational design efforts, based on the this compound structure, have led to the discovery of novel 3-(2-hydroxyphenyl)-5-(aryl)-pyrazolines. These compounds exhibit activity against M. tuberculosis and non-tuberculous mycobacteria (NTM) and possess favorable pharmacokinetic properties. citeab.com

Table 1: Examples of MbtA Inhibitors and their Activity

| Inhibitor Class / Compound | Target Enzyme | Key Structural Features | Antitubercular Activity (MIC99) | Reference |

| Sal-AMS (Prototype) | MbtA | Bisubstrate analog | Potent, but suboptimal PK profile | nih.govresearchgate.netnih.govciteab.com |

| 2-phenyl-Sal-AMS | MbtA | Purine nucleobase modification | 0.049 µM (iron-deficient) | nih.gov |

| N-6-cyclopropyl-Sal-AMS | MbtA | Purine nucleobase modification | 64x enhanced in iron-deficient conditions | nih.gov |

| Pyrazoline analogs | MbtA | This compound structure mimicry | Active against M. tuberculosis and NTM | citeab.com |

Approaches to Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are crucial enzymes in the complex process of this compound synthesis. They post-translationally modify carrier proteins (CPs) by covalently attaching a 4′-phosphopantetheine (PPant) moiety, converting inactive apo-forms of enzymes into their functional holo-forms. uni.lu In Mycobacterium tuberculosis, PptT, one of the two PPTases, activates various type-I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) essential for this compound assembly, as well as mycolic acid biosynthesis.

The essentiality of PptT for M. tuberculosis growth and persistence in vivo makes it a validated therapeutic target. Inhibition of PptT activity is expected to disrupt the formation of components vital for mycobacterial viability and virulence. Research has led to the identification of compounds that inhibit PPTases, including amidinoureas, which have shown inhibitory activity against phosphopantetheinyl transferase with IC50 values as low as 0.7 µM and MIC90 of 0.95 µM against Mtb H37Rv.

Investigation of MbtM as a Target

MbtM, also known as FadD33, is an acyl-AMP ligase that plays a significant role in the this compound biosynthesis pathway. It is responsible for the activation (adenylation) of the lipophilic acyl chain of mycobactins, which is subsequently loaded onto the phosphopantetheinylated acyl carrier protein MbtL before its final transfer by acyltransferase MbtK. uni.lu

Studies have demonstrated that MbtM has a strong affinity for long-chain saturated lipids as substrates. uni.lu It can be effectively inhibited by structural analogs such as 5′-O-[N-(palmitoyl) sulfamoyl] adenosine (C16-AMS). uni.lu This compound, containing a palmitic acid fragment, exhibited significant MbtM-inhibitory activity. uni.lu Given MbtM's bifunctional nature and its mechanistic similarity to MbtA, it is considered a promising drug target for disrupting siderophore production in Mycobacterium tuberculosis. uni.lu

Inhibition of this compound Export and Recycling Systems

Mycobacteria employ sophisticated systems for the export and recycling of siderophores, including this compound, to efficiently scavenge iron from the host environment. Disrupting these systems represents a viable strategy for antimycobacterial therapy.

Targeting Mycobacterial Membrane Protein Large (MmpL) and Small (MmpS) Systems

The Mycobacterial Membrane Protein Large (MmpL) and Mycobacterial Membrane Protein Small (MmpS) systems, particularly the MmpL-MmpS4/5 orchestra, are involved in the recycling of siderophores. These systems provide endogenous drug targets that can be exploited to induce iron-toxicity within the bacteria. By interfering with these efflux and recycling mechanisms, it is possible to disrupt the delicate iron homeostasis crucial for mycobacterial survival. While MmpL3 is a well-studied MmpL protein essential for mycolic acid transport, the broader MmpL-MmpS systems are implicated in the general recycling of siderophores, including this compound.

Academic Insights into Consequences of Intracellular Siderophore Accumulation in Bacteria

The disruption of this compound export and recycling systems leads to the intracellular accumulation of deferrated siderophores. This accumulation is detrimental to Mycobacterium tuberculosis, regardless of its ability to utilize other iron sources like heme. The continuous upregulation of this compound synthesis, without effective export or recycling, can impose a significant strain on the bacterial synthetic machinery, thereby slowing down its growth. This highlights a critical vulnerability in mycobacterial iron metabolism that can be targeted for therapeutic intervention.

"Trojan Horse" Strategy for Antimycobacterial Drug Delivery

The "Trojan Horse" strategy leverages the bacterial iron acquisition pathways to deliver antimicrobial agents directly into the bacterial cell. uni.lu This approach exploits the fact that pathogenic bacteria, including M. tuberculosis, express specific siderophore uptake systems to internalize iron-siderophore complexes from their iron-limited host environment. By conjugating an antibiotic payload to a siderophore, the toxic agent can be actively transported into the bacteria, bypassing common resistance mechanisms like hindered membrane diffusion or efflux pumps.